8-Hydroxycarvedilol is a major metabolite of carvedilol, a drug prescribed for hypertension and heart failure. [] It is formed via the hydroxylation of the carbazole ring of carvedilol. [] This metabolite plays a significant role in scientific research, particularly in studying the metabolism and antioxidant properties of carvedilol. [, , ]
8-Hydroxycarvedilol is a derivative of carvedilol, a non-selective beta-blocker and alpha-1 blocker used primarily in the treatment of heart failure and hypertension. This compound, identified by its chemical structure and properties, has garnered attention for its potential therapeutic applications due to its unique pharmacological profile. The hydroxyl group at the 8-position of the carvedilol structure enhances its biological activity and solubility, making it a subject of interest in medicinal chemistry.
8-Hydroxycarvedilol is classified under the category of beta-blockers, specifically as an aromatic hydroxyl derivative of carvedilol. It is synthesized from carvedilol through various chemical modifications. The compound's unique features position it as a potential candidate for further pharmaceutical development, especially in cardiovascular therapies.
The synthesis of 8-hydroxycarvedilol can be achieved through several methods:
These methods have shown varying degrees of efficiency, with microwave-assisted synthesis often yielding higher purity and reduced reaction times.
The molecular formula of 8-hydroxycarvedilol is C_24H_26N_2O_4, with a molecular weight of approximately 402.48 g/mol. The structure features:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions with biological targets.
8-Hydroxycarvedilol participates in various chemical reactions:
These reactions are crucial for modifying the compound to improve its biological activity or to develop new derivatives with enhanced properties.
The mechanism of action of 8-hydroxycarvedilol involves:
Studies have indicated that these mechanisms work synergistically to provide cardioprotective effects beyond those offered by traditional beta-blockers alone.
These properties are essential for formulating pharmaceutical preparations that ensure optimal bioavailability and therapeutic efficacy.
8-Hydroxycarvedilol has several potential applications:
8-Hydroxycarvedilol (chemical name: 5-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-1-ol) is a monohydroxylated derivative of the cardiovascular drug carvedilol. Its molecular formula is C₂₄H₂₆N₂O₅, with a molecular weight of 422.47 g/mol [4] [8]. Structurally, it features a hydroxyl (-OH) group at the 8th position of the carbazole ring system, a modification that significantly alters its physicochemical properties compared to the parent compound. This addition increases polarity and influences hydrogen-bonding capacity, thereby affecting its metabolic disposition and antioxidant activity [5]. The compound exists as a stable solid under ambient storage conditions and serves as a critical reference standard in pharmaceutical analytics [8].
Table 1: Chemical Identifiers of 8-Hydroxycarvedilol
Property | Value |
---|---|
IUPAC Name | 5-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-1-ol |
CAS Number | 159426-95-6 |
Molecular Formula | C₂₄H₂₆N₂O₅ |
Molecular Weight | 422.47 g/mol |
Synonyms | 8-OH-Carvedilol; 1-Hydroxy Carvedilol |
SMILES Notation | OC(CNCCOC(C=CC=C1)=C1OC)COC2=CC=CC3=C2C4=CC=CC(O)=C4N3 |
8-Hydroxycarvedilol is a major phase I metabolite of carvedilol, formed primarily through enzymatic oxidation mediated by hepatic cytochrome P450 (CYP) isoforms. Key enzymes involved include CYP1A2, CYP3A4, and CYP1A1, which catalyze the addition of a hydroxyl group to the carbazole moiety [1] [5]. This biotransformation is a prerequisite for subsequent phase II conjugation. In humans, 8-hydroxycarvedilol undergoes rapid glucuronidation via UDP-glucuronosyltransferases (UGT1A1, UGT2B4, UGT2B7) to form 8-hydroxycarvedilol O-glucuronide (C₃₀H₃₄N₂O₁₁, MW: 598.6 g/mol), which enhances water solubility and facilitates biliary excretion [5].
Pharmacokinetically, this metabolism contributes to carvedilol’s low oral bioavailability (25–35%) due to significant first-pass effects. Approximately 16% of carvedilol-derived metabolites are excreted renally, with the majority eliminated via feces. The presence of 8-hydroxycarvedilol in plasma correlates with carvedilol exposure but exhibits no intrinsic β-blocking activity [1] [5] [7]. Its formation varies with genetic polymorphisms in CYP2D6 and CYP1A2, influencing carvedilol clearance rates in different populations [1].
Table 2: Comparative Profile of Carvedilol Hydroxylated Metabolites
Metabolite | Enzymes Involved | Molecular Formula | Molecular Weight | Excretion Pathway |
---|---|---|---|---|
8-Hydroxycarvedilol | CYP1A2, CYP3A4, CYP1A1 | C₂₄H₂₆N₂O₅ | 422.47 g/mol | Biliary/Fecal |
1'-Hydroxyphenyl | CYP2D6, CYP1A2, CYP1A1 | C₂₄H₂₆N₂O₅ | 422.47 g/mol | Biliary/Fecal |
4'-Hydroxyphenyl | CYP2D6, CYP2E1, CYP2C9 | C₂₄H₂₆N₂O₅ | 422.47 g/mol | Biliary/Fecal |
5'-Hydroxyphenyl | CYP2D6, CYP2C9, CYP3A4 | C₂₄H₂₆N₂O₅ | 422.47 g/mol | Biliary/Fecal |
The discovery of 8-hydroxycarvedilol emerged alongside pharmacokinetic studies of carvedilol in the 1990s, following the drug’s FDA approval in 1995 [1] [7]. Initial research characterized carvedilol’s metabolites to understand its extensive metabolism and variable therapeutic response. The 8-hydroxy derivative was identified as a dominant oxidative metabolite through in vitro microsomal assays and in vivo human studies [5].
A pivotal shift occurred when researchers recognized that 8-hydroxycarvedilol contributes to carvedilol’s antioxidant effects. A 2005 clinical pilot study demonstrated that carvedilol administration reduced plasma 8-hydroxy-2'-deoxyguanosine (a biomarker of oxidative DNA damage) by 36.7% in hypertensive patients—an effect absent in hydrochlorothiazide-treated controls [6]. This highlighted the metabolite’s role in mitigating oxidative stress, independent of adrenergic blockade.
Pediatric investigations revealed developmental differences in carvedilol metabolism, with 8-hydroxycarvedilol formation varying significantly compared to adults. Retrospective analyses noted altered metabolite profiles in children with heart failure, influencing dosing strategies [3]. Today, 8-hydroxycarvedilol is indispensable in bioanalytical methods for monitoring carvedilol therapy and assessing drug-drug interactions [8].
Table 3: Key Research Milestones for 8-Hydroxycarvedilol
Year | Study | Significance |
---|---|---|
1995 | FDA approval of carvedilol | Enabled metabolite identification in human pharmacokinetic studies |
2001 | CAPRICORN trial (carvedilol post-MI) | Confirmed survival benefits, spurring metabolite research |
2005 | Plasma hs8-OHdG reduction study [6] | Established metabolite-linked antioxidant effects in hypertension |
2010s | Pediatric PK studies [3] | Revealed age-dependent metabolic differences |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7